![molecular formula C24H23N3O3 B2619782 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]propanehydrazide CAS No. 314076-13-6](/img/structure/B2619782.png)
3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]propanehydrazide
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Overview
Description
Carbazole and its derivatives are of special pharmaceutical interest due to their versatile biological activities . They have been found to be inhibitors of angiogenesis and inflammation, and they show antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .
Synthesis Analysis
Carbazole derivatives can be produced by various bacteria. For example, 24 isolates of biphenyl-utilizing bacteria have been investigated regarding their ability to produce hydroxylated 9H-carbazole metabolites .Molecular Structure Analysis
The molecular structure of carbazole derivatives can vary. For example, 3-(9H-carbazol-9-yl)phenylboronic acid has a molecular formula of C18H14BNO2 .Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions. For instance, 9H-carbazole was primarily converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol by certain strains of bacteria .Physical And Chemical Properties Analysis
Carbazole derivatives can have different physical and chemical properties. For instance, 3-(9H-carbazol-9-yl)phenylboronic acid is a solid at 20 degrees Celsius .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
This compound has been used in the development of high-efficiency blue organic light-emitting diodes (OLEDs). The high efficiency was partly attributed to the use of a molecular host, which possesses a wide triplet band gap, high carrier mobility, ambipolar transport property, and high glass transition temperature .
Organic Solar Cells
The compound has been used in the development of high-efficiency organic solar cells. The highest occupied molecular orbital (HOMO) energies of these self-assembled monolayers (SAMs) were measured and found to induce significant changes in the work function of indium-tin-oxide (ITO) electrodes upon chemical functionalization .
Aggregation-Induced Emission Luminogens
Aggregation-induced emission luminogens (AIEgens) have been widely used in OLEDs. This compound has been reported as a potential host in doped OLEDs .
Perovskite Tandem Solar Cells
This compound has been found effective as a monomolecular hole transport layer (HTL) for wide band gap (WBG) perovskite solar cells (PSCs) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-2-30-22-13-7-8-17(24(22)29)16-25-26-23(28)14-15-27-20-11-5-3-9-18(20)19-10-4-6-12-21(19)27/h3-13,16,29H,2,14-15H2,1H3,(H,26,28)/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMCWZDFLFRKMF-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]propanehydrazide |
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